2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)cyclopropanecarboxylic acid
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. It also has a trifluoromethyl group attached to the pyridine ring, which could potentially increase the compound’s reactivity due to the electron-withdrawing nature of the fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic properties of its atoms. The presence of the trifluoromethyl group and the pyridine ring could potentially influence the compound’s geometry and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and stability .Scientific Research Applications
Substituent Effects and Ionization
Research on related compounds like cis-2-substituted 1-cyclopropanecarboxylic acids has explored their ionization properties and the effects of different substituents. These studies can be crucial for understanding the chemical behavior of similar compounds, including 2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)cyclopropanecarboxylic acid (Kusuyama, 1979).
Bioactivity of Derivatives
Studies on N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives have indicated significant bioactivity, such as herbicidal and fungicidal properties. These findings are relevant to the potential applications of similar cyclopropanecarboxylic acid derivatives in agriculture and pest control (Tian et al., 2009).
Insecticidal Activity
Compounds like 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide have shown insecticidal activity, suggesting a potential application of this compound in pest control (Liu et al., 2006).
Synthesis of Rigid Analogues
Research into the synthesis of rigid analogues of amino acids using cyclopropane skeletons can provide insights into the synthesis and potential applications of cyclopropane-containing compounds in medicinal chemistry and drug design (Kubyshkin et al., 2009).
Molecular Structure and Conformation
Studies on the structure and conformation of similar cyclopropane derivatives can provide crucial information for understanding the physical and chemical properties of this compound. Such research can inform its potential applications in various fields (Korp et al., 1983).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O3/c1-19(18-10(20)6-3-7(6)11(21)22)9-8(13)2-5(4-17-9)12(14,15)16/h2,4,6-7H,3H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBNHLBKJRZDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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